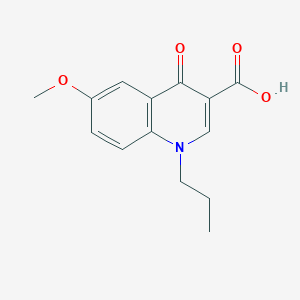

6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H15NO4 |

|---|---|

Molekulargewicht |

261.27 g/mol |

IUPAC-Name |

6-methoxy-4-oxo-1-propylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H15NO4/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(19-2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

IMPBCITYUOSPSF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gould–Jacobs Reaction as a Foundation for Quinoline Core Synthesis

The Gould–Jacobs reaction is a cornerstone for constructing the quinoline scaffold, enabling the formation of 4-hydroxyquinoline derivatives through cyclization of anilines with malonic ester derivatives . For 6-methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid, this method begins with 3-methoxyaniline and ethyl ethoxymethylenemalonate (EMME). The amine nucleophile attacks the ethoxy group of EMME, forming an anilinomethylenemalonate intermediate. Thermal cyclization at 150–200°C induces a 6π-electrocyclic ring closure, yielding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with a methoxy substituent at position 6 .

Critical Reaction Parameters :

-

Temperature : Cyclization requires elevated temperatures (>150°C) to overcome activation energy barriers.

-

Solvent : High-boiling solvents like diphenyl ether or DMF are employed to facilitate reflux conditions .

-

Yield : Typical yields range from 50–70%, contingent on anhydrous conditions to prevent ester hydrolysis .

Post-cyclization, the ethyl ester undergoes saponification with aqueous NaOH (2–4 M) to generate the carboxylic acid. Decarboxylation, though common in Gould–Jacobs products, is suppressed here by maintaining mild alkaline conditions (pH 10–12) to preserve the C3 carboxylate group .

Alternative Route: T3P®-Mediated Amide Coupling and Cyclization

Ambeed’s protocol for analogous quinolones employs T3P® (propylphosphonic anhydride) as a coupling agent . For 6-methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid, this method involves:

-

Condensing 6-methoxy-4-oxoquinoline-3-carboxylic acid with propylamine using T3P® (50% in 2-MeTHF) and pyridine.

-

Cyclizing the intermediate under acidic conditions (HCl/MeOH) to form the 1,4-dihydroquinoline framework .

Advantages :

-

Efficiency : T3P® enhances reaction rates via in-situ activation of the carboxylic acid, achieving >90% conversion in 8 hours at 47.5°C .

-

Purification : The crude product is washed with cold CH₃CN to remove excess propylamine and T3P® residues, yielding >98% purity by HPLC .

Comparative Data :

| Parameter | Gould–Jacobs Route | T3P®-Mediated Route |

|---|---|---|

| Reaction Time | 12–24 hours | 8–10 hours |

| Yield | 50–70% | 85–90% |

| Purification Method | Recrystallization | Solvent Washing |

| Scalability | Moderate | High |

Crystallization and Polymorph Control

Crystalline purity is critical for pharmaceutical intermediates. The title compound exhibits two polymorphs:

-

Form I : Monoclinic crystals (space group C2/c) with a density of 1.456 g/cm³, stabilized by intermolecular C–H···O hydrogen bonds .

-

Form II : Orthorhombic crystals (space group Pbca) with enhanced solubility in CH₃CN/water mixtures .

Crystallization Conditions :

-

Form I : Slow cooling from refluxing CH₃CN/water (10% H₂O) at 0.5°C/min .

-

Form II : Rapid antisolvent addition (water) to a CH₃CN solution under shear mixing .

Industrial-Scale Production Considerations

Patented large-scale syntheses emphasize cost efficiency and waste reduction . Key steps include:

-

Continuous Flow Reactors : For Gould–Jacobs cyclization, reducing thermal degradation by shortening residence time at high temperatures.

-

Solvent Recycling : 2-MeTHF and CH₃CN are recovered via distillation, lowering environmental impact .

-

Quality Control : In-process HPLC monitors intermediate purity, ensuring >99.5% final product compliance with ICH guidelines .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Methoxy-4-oxo-1-propyl-1,4-dihydrochinolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung der Methoxygruppe in eine Hydroxylgruppe.

Reduktion: Reduktion der Oxogruppe zu einer Hydroxylgruppe.

Substitution: Substitution der Methoxygruppe durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 6-Hydroxy-4-oxo-1-propyl-1,4-dihydrochinolin-3-carbonsäure.

Reduktion: Bildung von 6-Methoxy-4-hydroxy-1-propyl-1,4-dihydrochinolin-3-carbonsäure.

Substitution: Bildung verschiedener substituierter Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid exhibits antimicrobial properties against various pathogens. Studies have shown that derivatives of quinoline compounds can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds with structural similarities demonstrated effective minimum inhibitory concentrations (MICs) against these microorganisms .

- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies suggest that quinoline derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. Specific derivatives have shown promising results in inhibiting breast cancer cell lines .

- Drug Design : Due to its unique combination of functional groups, 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid serves as a versatile scaffold in drug design. Its ability to undergo various chemical transformations allows for the synthesis of new derivatives with enhanced biological activities .

Organic Synthesis Applications

The compound's reactivity makes it valuable in synthetic organic chemistry. It can participate in various chemical reactions, including:

- Condensation Reactions : The carboxylic acid group allows for the formation of esters and amides through condensation reactions.

- Functionalization : The methoxy group enhances lipophilicity and can be modified to introduce additional functionalities.

These reactions demonstrate the compound's versatility and accessibility for synthetic chemists seeking to develop new materials or pharmaceuticals.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Pathogen | MIC (µg/mL) | Notable Features |

|---|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 | Strong activity indicating potential as an antituberculosis agent |

| Compound B | Pseudomonas aeruginosa | 12.5 | Effective against Gram-negative bacteria |

| Compound C | Candida albicans | 25 | Moderate antifungal activity |

Table 2: Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Reference 1 | MCF-7 (Breast Cancer) | 15 | Induced apoptosis in treated cells |

| Reference 2 | HeLa (Cervical Cancer) | 10 | Significant reduction in cell viability |

Wirkmechanismus

The mechanism of action of 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Quinolone derivatives share the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold but differ in substituents at positions N1, C6, C7, and C6. These modifications significantly impact antibacterial activity, solubility, and target binding. Below is a systematic comparison:

Structural and Physicochemical Comparison

| Compound Name | N1 Substituent | C6 Substituent | C7 Substituent | C8 Substituent | Molecular Weight | Key Properties |

|---|---|---|---|---|---|---|

| 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid | Propyl | Methoxy | H | H | 279.28 g/mol | Moderate lipophilicity, no halogen |

| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | H | 331.34 g/mol | Broad-spectrum, high solubility |

| 7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3.55) | H | H | Cl | Cl | 256.06 g/mol | Nanomolar CK2 kinase inhibition |

| 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon A) | Cyclopropyl | F | F | Methoxy | 327.25 g/mol | High regioselectivity in synthesis |

| 8-Isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6) | H | H | H | Isopropyl | 231.25 g/mol | Commercial availability |

Key Observations :

- N1 Substituents: Propyl (target compound) increases lipophilicity compared to cyclopropyl (ciprofloxacin) or ethyl groups . Cyclopropyl is common in clinical quinolones due to balanced hydrophobicity and metabolic stability.

- C6 Substituents: Methoxy (target) vs. fluorine (ciprofloxacin) may reduce DNA gyrase/topoisomerase IV binding affinity, as fluorine is critical for hydrogen bonding in fluoroquinolones .

- C7/C8 Substituents : Halogens (Cl, F) or piperazinyl groups enhance antibacterial activity by improving target affinity or solubility .

Key Findings :

- Antibacterial Activity: The target compound lacks reported MIC data, but structural analogs with C7 piperazinyl (e.g., ciprofloxacin) or C8 amino groups (e.g., compound 9) show potent Gram-positive activity . The absence of fluorine at C6 in the target compound may limit its efficacy against Gram-negative pathogens.

- Kinase Inhibition: Chlorinated derivatives (e.g., 3.55) demonstrate nanomolar kinase inhibition, suggesting that electron-withdrawing groups at C7/C8 enhance enzyme binding .

Biologische Aktivität

6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid (also known as YJC-1) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H15NO4

- Molecular Weight : 261.27 g/mol

- CAS Number : 1092289-07-0

The compound features a quinoline structure, characterized by a fused bicyclic aromatic system that includes a nitrogen atom. Its functional groups, particularly the methoxy and carboxylic acid moieties, contribute significantly to its reactivity and biological activity.

Biological Activities

Research has demonstrated that 6-Methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid exhibits several notable biological activities:

Case Study 1: Anticancer Efficacy in A549 Cells

In this study, YJC-1 was tested against A549 lung cancer cells. The results showed:

- IC50 Value : 4.8 µM

- Mechanism : Induction of p21(Cip1/Waf1) and inhibition of Cdc25C.

These findings highlight the compound's potential as an effective agent in cancer therapy.

Case Study 2: In Vivo Tumor Suppression

In vivo experiments demonstrated that YJC-1 could significantly reduce tumor size in mice models:

- Experimental Setup : Mice were inoculated with A549 cells and treated with varying doses of YJC-1.

- Outcome : Notable suppression of tumor growth was observed, reinforcing its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 6-Methyl-4-oxo-1-propylquinoline-3-carboxylic acid | Structure | Lacks methoxy group; potential for different biological activity |

| 6-Chloroquinoline derivatives | Structure | Chlorine substituent may enhance reactivity; used in various pharmaceutical applications |

| 7-Hydroxyquinoline derivatives | Structure | Hydroxyl group adds polarity; known for chelation properties |

The unique combination of functional groups in YJC-1 enhances its lipophilicity and allows for further functionalization, making it a versatile candidate in drug design and synthesis.

Q & A

Q. What are the established synthetic routes for 6-methoxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid, and what intermediates are critical for yield optimization?

The compound is synthesized via cyclocondensation of substituted benzoic acids with acrylate derivatives. For example, ethyl 3-(dimethylamino)acrylate reacts with halogenated nitrobenzoic acids (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) under basic conditions to form the quinolone core. Propylamine is introduced at the N1 position via nucleophilic substitution . Key intermediates include halogenated nitrobenzoic acids and functionalized acrylates. Yield optimization requires precise control of reaction temperature (60–80°C) and stoichiometric ratios of cyclopropylamine or propylamine derivatives .

Q. How is the structure of this compound validated, and what analytical techniques are prioritized?

Structural validation relies on:

- NMR : and NMR confirm substituent positions (e.g., methoxy at C6, propyl at N1).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 304.1).

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between the quinolone core and substituents) .

Advanced Research Questions

Q. How do substituent modifications at N1, C6, and C7 influence antibacterial activity, and what SAR trends are observed?

- N1 position : Propyl groups enhance lipophilicity, improving membrane penetration compared to smaller alkyl chains (e.g., methyl). Cyclopropyl analogs (e.g., 1-cyclopropyl derivatives) show broader-spectrum activity against Gram-negative bacteria by stabilizing DNA gyrase interactions .

- C6 methoxy : Electron-donating groups at C6 reduce phototoxicity while maintaining potency against Staphylococcus aureus .

- C7 modifications : Aminoethyl or piperazinyl groups (e.g., 7-[(2-aminoethyl)amino]) increase solubility and target affinity .

Data contradictions arise when bulky substituents at C7 reduce bioavailability despite improved in vitro activity .

Q. What strategies resolve discrepancies between in vitro antibacterial assays and in vivo efficacy data?

- Bioavailability studies : Use HPLC to measure plasma concentrations and identify metabolic instability (e.g., ester hydrolysis in carboxylate derivatives) .

- Docking simulations : Compare binding energies of derivatives to bacterial DNA gyrase to prioritize candidates with balanced potency and pharmacokinetics .

- Protease stability assays : Test susceptibility to liver microsomal enzymes to guide structural refinements .

Q. How can impurities in synthetic batches be characterized and minimized?

Q. What crystallographic methods determine the compound’s molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

Q. How can the mechanism of action against DNA gyrase be experimentally validated?

- Supercoiling assays : Measure inhibition of E. coli DNA gyrase supercoiling activity via agarose gel electrophoresis.

- Fluorescence quenching : Monitor binding to gyrase using fluorescently labeled DNA substrates.

- Resistance studies : Compare MIC values against gyrA mutant strains (e.g., Ser83Leu mutations in S. aureus) .

Methodological Guidelines

- Synthetic optimization : Prioritize anhydrous conditions for cyclocondensation to avoid hydrolysis of acrylate intermediates .

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

- Safety protocols : Handle nitro intermediates (e.g., 8-nitro derivatives) with explosion-proof equipment due to shock sensitivity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.